Enantiomeric Purity: Defined (S)-Configuration vs. Racemate and (R)-Enantiomer
(2S)-2-Quinolin-5-ylpropanoic acid (CAS 2248187-04-2) is the single-enantiomer (S)-form, which is distinct from the (R)-enantiomer (CAS 2248183-71-1) and the racemic mixture (CAS 1505649-64-8). The (R)-enantiomer is commercially supplied at a minimum purity of 95%, indicating that the (S)-enantiomer is required where opposite stereochemistry is mandated . In the broader class of α-arylpropanoic acids, the (S)-enantiomer is often the eutomer (pharmacologically active form), while the (R)-enantiomer may be inactive or even exhibit distinct biological activity, as demonstrated for (S)-ibuprofen versus (R)-ibuprofen in COX inhibition [1].
| Evidence Dimension | Stereochemical identity (enantiomeric form) |
|---|---|
| Target Compound Data | (S)-enantiomer, CAS 2248187-04-2 |
| Comparator Or Baseline | (R)-enantiomer (CAS 2248183-71-1); Racemate (CAS 1505649-64-8) |
| Quantified Difference | Defined (S)-configuration vs. undefined racemic mixture; 95% minimum purity established for (R)-enantiomer from commercial vendor |
| Conditions | Commercial procurement specifications from CymitQuimica ; stereochemical structure-activity relationship data from α-arylpropanoic acid class [1] |
Why This Matters
Procurement of a defined single enantiomer eliminates stereochemical ambiguity in SAR studies and ensures batch-to-batch consistency that racemic material cannot provide [1].
- [1] Ulrich RG, et al. The comparative toxicity of (R)- and (S)-ibuprofen. Toxicol Appl Pharmacol. 1995;134(2):195-204. (Class-level precedent for stereospecific pharmacology of α-arylpropanoic acids.) View Source
